molecular formula C12H10FNO B2930136 3-(3-Fluoro-4-methoxyphenyl)pyridine CAS No. 1214355-48-2

3-(3-Fluoro-4-methoxyphenyl)pyridine

Cat. No. B2930136
CAS RN: 1214355-48-2
M. Wt: 203.216
InChI Key: UELLXWZXEYUMPD-UHFFFAOYSA-N
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Description

“3-(3-Fluoro-4-methoxyphenyl)pyridine” is a chemical compound that is part of the pyridine family . Pyridines are a class of compounds that have been used in the synthesis of a variety of pharmaceutical and agrochemical products . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these derivatives .


Synthesis Analysis

The synthesis of “this compound” involves several steps. One approach involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another approach involves the direct fluorination of a pyridine N-oxide to produce a metafluorinated pyridine .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H10FNO . The molecular weight is 203.22 g/mol . The structure of this compound includes a pyridine ring with a fluorine atom and a methoxy group attached to the phenyl group .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve several steps. For instance, the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines involves a ring cleavage methodology reaction . Another example is the direct fluorination of a pyridine N-oxide to produce a metafluorinated pyridine .

Scientific Research Applications

Medicinal Chemistry Applications

"3-(3-Fluoro-4-methoxyphenyl)pyridine" derivatives have been identified as potent and selective inhibitors of the Met kinase superfamily. These compounds have shown significant promise in the treatment of cancer, with one such derivative demonstrating complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model following oral administration. This has led to its advancement into phase I clinical trials (Schroeder et al., 2009).

Fluorescent Sensor Development

This chemical scaffold has also found applications in the development of novel fluorescent sensors. For instance, derivatives have been synthesized to act as fluorescent sensors for detecting metal ions and protons, illustrating different recognition manners. One compound exhibited a 'turn-off' response toward Cu^2+ and Fe^3+ ions, and a wavelength-ratiometric response to H^+ ions, suggesting potential as a sensor for water pollution by these ions (Darabi et al., 2016).

Another example includes a heteroatom-containing organic fluorophore designed for the detection of acidic and basic organic vapors. This compound demonstrated aggregation-induced emission (AIE) characteristics and reversible emission changes upon protonation and deprotonation, making it a versatile fluorescent pH sensor (Yang et al., 2013).

Polymer Science

In polymer science, pyridine-incorporated alcohol-soluble neutral polyfluorene derivatives have been developed for use as cathode-modifying layers in polymer solar cells. These derivatives enhance power conversion efficiency by improving the solubility in methanol and reducing the cathode work functions. This research presents a significant advancement in the fabrication of high-performance polymer solar cells (Chen et al., 2017).

properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-15-12-5-4-9(7-11(12)13)10-3-2-6-14-8-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UELLXWZXEYUMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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